molecular formula C14H15BrOZn B14896042 (2-i-Butyloxynaphthalen-1-yl)Zinc bromide

(2-i-Butyloxynaphthalen-1-yl)Zinc bromide

Cat. No.: B14896042
M. Wt: 344.6 g/mol
InChI Key: GQMNMEPQHUWFCN-UHFFFAOYSA-M
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Description

(2-iso-butyloxynaphthalen-1-yl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is known for its reactivity and versatility, making it a valuable reagent in the field of synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iso-butyloxynaphthalen-1-yl)zinc bromide typically involves the reaction of 2-iso-butyloxynaphthalene with zinc bromide in the presence of a solvent like THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using standard techniques such as filtration, crystallization, or distillation .

Chemical Reactions Analysis

Types of Reactions

(2-iso-butyloxynaphthalen-1-yl)zinc bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include organic halides, palladium or nickel catalysts, and bases like potassium carbonate. The reactions are typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Major Products Formed

The major products formed from reactions involving (2-iso-butyloxynaphthalen-1-yl)zinc bromide depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules .

Scientific Research Applications

(2-iso-butyloxynaphthalen-1-yl)zinc bromide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2-iso-butyloxynaphthalen-1-yl)zinc bromide involves the transfer of the organic moiety from the zinc center to a target molecule. This process is facilitated by the presence of a catalyst, which helps to activate the zinc compound and promote the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • (2-iso-butyloxynaphthalen-1-yl)zinc chloride
  • (2-iso-butyloxynaphthalen-1-yl)zinc iodide
  • (2-iso-butyloxynaphthalen-1-yl)zinc fluoride

Uniqueness

Compared to its analogs, (2-iso-butyloxynaphthalen-1-yl)zinc bromide offers unique reactivity and selectivity in certain reactions. Its bromide moiety provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications .

Properties

Molecular Formula

C14H15BrOZn

Molecular Weight

344.6 g/mol

IUPAC Name

bromozinc(1+);2-(2-methylpropoxy)-1H-naphthalen-1-ide

InChI

InChI=1S/C14H15O.BrH.Zn/c1-11(2)10-15-14-8-7-12-5-3-4-6-13(12)9-14;;/h3-8,11H,10H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

GQMNMEPQHUWFCN-UHFFFAOYSA-M

Canonical SMILES

CC(C)COC1=[C-]C2=CC=CC=C2C=C1.[Zn+]Br

Origin of Product

United States

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